Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
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Overview
Description
Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate is an organic compound with the molecular formula C22H17N5O7S2.2Na.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate involves a multi-step process. The primary steps include diazotization and coupling reactions. The starting materials are typically aromatic amines and sulfonated aromatic compounds. The reaction conditions often involve acidic or basic environments to facilitate the formation of azo bonds .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and pressures, along with catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different aromatic amines and sulfonated aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to track the progress of the reaction.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate involves its ability to form strong bonds with various substrates. The azo bonds in the compound allow it to interact with different molecular targets, leading to its effectiveness as a dye. The molecular pathways involved include the formation of hydrogen bonds and van der Waals interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate: Another azo dye with similar properties but different functional groups.
Disodium 4-amino-3-[[4’-[(2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]phenyl]azo]naphthalene-2-sulphonate: A compound with similar azo bonds but different substituents.
Uniqueness
Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. Its ability to form strong bonds with various substrates makes it highly effective as a dye in multiple applications .
Properties
CAS No. |
6300-50-1 |
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Molecular Formula |
C22H15N5Na2O7S2 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
DNDMQQPFVIIALP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
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